molecular formula C13H10Cl2N2O B2944641 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride CAS No. 1266689-60-4

2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride

Cat. No.: B2944641
CAS No.: 1266689-60-4
M. Wt: 281.14
InChI Key: WVJMSPAOLSCWGB-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride is a chemical compound with the empirical formula C13H10Cl2N2O. It is a derivative of oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride typically involves the reaction of 3-chlorophenylamine with 2-aminobenzoic acid under specific conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)benzo[d]oxazol-6-amine
  • 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
  • 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one

Uniqueness

2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride is unique due to its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(3-chlorophenyl)-1,3-benzoxazol-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O.ClH/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13;/h1-7H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJMSPAOLSCWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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